molecular formula C24H30N4O3 B6056444 1-morpholin-4-yl-3-[3-[[(3-phenyl-1H-pyrazol-5-yl)methylamino]methyl]phenoxy]propan-2-ol

1-morpholin-4-yl-3-[3-[[(3-phenyl-1H-pyrazol-5-yl)methylamino]methyl]phenoxy]propan-2-ol

Cat. No.: B6056444
M. Wt: 422.5 g/mol
InChI Key: RCVWYYBPDTVNLF-UHFFFAOYSA-N
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Description

1-morpholin-4-yl-3-[3-[[(3-phenyl-1H-pyrazol-5-yl)methylamino]methyl]phenoxy]propan-2-ol is a complex organic compound that features a morpholine ring, a pyrazole ring, and a phenoxy group

Preparation Methods

The synthesis of 1-morpholin-4-yl-3-[3-[[(3-phenyl-1H-pyrazol-5-yl)methylamino]methyl]phenoxy]propan-2-ol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate β-diketone under acidic conditions.

    Attachment of the morpholine ring:

    Formation of the phenoxy group: This step involves the reaction of the intermediate with a phenol derivative under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-morpholin-4-yl-3-[3-[[(3-phenyl-1H-pyrazol-5-yl)methylamino]methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine or phenoxy groups, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-morpholin-4-yl-3-[3-[[(3-phenyl-1H-pyrazol-5-yl)methylamino]methyl]phenoxy]propan-2-ol has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in biochemical assays to study enzyme kinetics and inhibition.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-morpholin-4-yl-3-[3-[[(3-phenyl-1H-pyrazol-5-yl)methylamino]methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-morpholin-4-yl-3-[3-[[(3-phenyl-1H-pyrazol-5-yl)methylamino]methyl]phenoxy]propan-2-ol include:

    1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound shares the pyrazole ring and has similar biological activities.

    3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline: This compound has a morpholine ring and is used in similar research applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

1-morpholin-4-yl-3-[3-[[(3-phenyl-1H-pyrazol-5-yl)methylamino]methyl]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c29-22(17-28-9-11-30-12-10-28)18-31-23-8-4-5-19(13-23)15-25-16-21-14-24(27-26-21)20-6-2-1-3-7-20/h1-8,13-14,22,25,29H,9-12,15-18H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVWYYBPDTVNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COC2=CC=CC(=C2)CNCC3=CC(=NN3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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